molecular formula C17H22N2O B2583515 N-Adamantan-1-yl-3-amino-benzamide CAS No. 57277-47-1

N-Adamantan-1-yl-3-amino-benzamide

Cat. No.: B2583515
CAS No.: 57277-47-1
M. Wt: 270.376
InChI Key: YHCFEXGSXLTSHW-UHFFFAOYSA-N
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Description

N-Adamantan-1-yl-3-amino-benzamide: is a chemical compound with the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol . This compound features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity, attached to an amino-benzamide structure. The adamantane group imparts unique physical and chemical properties to the compound, making it of interest in various fields of research.

Mechanism of Action

Target of Action

Related compounds have been shown to have anti-dengue virus activity

Mode of Action

It is synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid . The interaction of N-Adamantan-1-yl-3-amino-benzamide with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Related compounds have shown significant anti-dengue virus serotype 2 activity . This suggests that this compound may affect pathways related to viral replication or immune response.

Pharmacokinetics

The compound has a molecular weight of 270.37 , which may influence its bioavailability and distribution within the body.

Result of Action

Related compounds have shown significant anti-dengue virus serotype 2 activity and low cytotoxicity , suggesting that this compound may have similar effects.

Action Environment

Storage at room temperature is recommended , suggesting that temperature may influence the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-Adamantan-1-yl-3-amino-benzamide are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-Adamantan-1-yl-3-amino-benzamide can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

N-Adamantan-1-yl-3-amino-benzamide has the molecular formula C17H22N2OC_{17}H_{22}N_{2}O and a molecular weight of 270.37 g/mol. The compound features an adamantane core, known for its three-dimensional structure, which enhances the biological activity of related compounds. The presence of the amino and benzamide functional groups contributes to its reactivity and interaction with biological targets.

Chemistry

In the field of chemistry, this compound is utilized in the synthesis of various functional adamantane derivatives. These derivatives are valuable in developing new materials and catalysts, showcasing the compound's versatility in organic synthesis.

Biology and Medicine

The compound exhibits promising biological activities, particularly in pharmacological studies:

  • Antiviral Activity : Research indicates that adamantane derivatives, including this compound, show significant inhibitory effects against viruses such as dengue virus serotype 2. Structural features similar to those in this compound are believed to contribute to this antiviral activity .
  • PARP Inhibition : Studies have demonstrated that compounds with similar structures can inhibit poly(ADP-ribose) polymerase (PARP) activity, providing protective effects against renal ischemia/reperfusion injury. This suggests potential applications for this compound in renal protection models.
  • Analgesic Properties : Certain adamantane derivatives have been evaluated for their analgesic properties, revealing antinociceptive effects through modulation of glutamate release via P2X7 receptor antagonism. This points to potential applications in pain management for this compound.

Industrial Applications

In industry, adamantane derivatives are used in producing high-energy fuels and thermally stable polymers. The unique properties of these compounds make them suitable for advanced material applications, highlighting their industrial relevance.

Antiviral Activity Against Dengue Virus

A study focused on synthesizing adamantane derivatives with significant inhibitory effects on dengue virus serotype 2. The findings indicated that structural characteristics similar to those of this compound contributed to its antiviral efficacy, suggesting further exploration for therapeutic applications against viral infections.

Renal Protection through PARP Inhibition

Research highlighted the protective effects of 3-amino-benzamide derivatives against renal ischemia/reperfusion injury by inhibiting PARP activity. This suggests that this compound may also possess similar protective properties, warranting further investigation into its pharmacological benefits in renal health.

Analgesic Effects Modulating Glutamate Release

A class of adamantane derivatives was evaluated for their analgesic properties, revealing that some exhibited antinociceptive effects by modulating glutamate release through antagonism at P2X7 receptors. This research underscores the potential use of this compound in pain management therapies.

Comparison with Similar Compounds

Uniqueness: N-Adamantan-1-yl-3-amino-benzamide is unique due to its specific amino-benzamide structure combined with the adamantane moiety. This combination imparts distinct physical and chemical properties, making it a valuable compound for research in various scientific fields.

Biological Activity

N-Adamantan-1-yl-3-amino-benzamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and antiproliferative effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H22N2OC_{17}H_{22}N_{2}O and a molecular weight of 270.37 g/mol. The compound features an adamantane moiety, which is known for its unique three-dimensional structure that enhances the biological activity of related compounds.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description Reference
AntiviralPotential activity against dengue virus serotype 2; inhibits viral replication pathways.
PARP InhibitionSimilar compounds inhibit PARP, leading to enhanced apoptosis and reduced DNA repair.
Antinociceptive PropertiesRelated adamantane compounds exhibit analgesic properties without direct interaction with opioid receptors.
CytotoxicityLow cytotoxicity observed in related compounds suggests a favorable safety profile for further studies.

Case Studies and Research Findings

  • Antiviral Activity Against Dengue Virus :
    A study highlighted the synthesis of adamantane derivatives that showed significant inhibitory effects on dengue virus serotype 2. The research indicates that structural features similar to those in this compound may contribute to this antiviral activity .
  • PARP Inhibition and Renal Protection :
    Research on 3-amino-benzamide demonstrated protective effects against renal ischemia/reperfusion injury by inhibiting PARP activity. This suggests that this compound could possess similar protective properties in renal models .
  • Analgesic Properties :
    A class of adamantane derivatives was evaluated for analgesic properties, revealing that some compounds exhibited antinociceptive effects by modulating glutamate release through P2X7 receptor antagonism. This points to potential applications in pain management for this compound .

Properties

IUPAC Name

N-(1-adamantyl)-3-aminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFEXGSXLTSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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